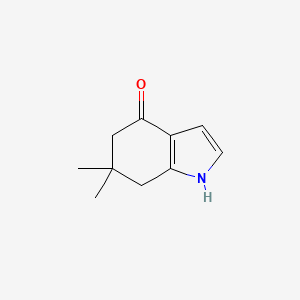

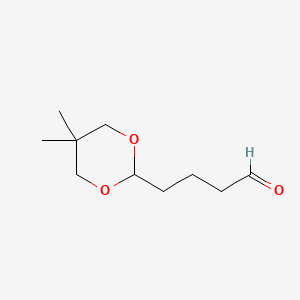

6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one

Descripción general

Descripción

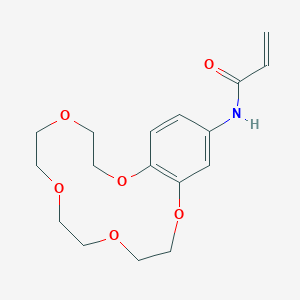

6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is a versatile building block used for the synthesis of more complex pharmaceutical compounds . It is an important structure motif in medicinal chemistry as an indole mimetic containing a significant amount of sp3-hybridized carbon atoms .

Synthesis Analysis

Three main synthetic approaches in the construction of such molecules are considered. These include: condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents .Molecular Structure Analysis

The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility . Computational studies on three tautomeric forms of 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one have been performed at different levels, ranging from semiempirical AM1, ab initio Hartree-Fock HF/6-31G* and HF/6-31G** to B3LYP/6-31G** density functional calculations .Chemical Reactions Analysis

Most of the modern methods of the synthesis of tetrahydro-4H-indol-4-ones functionalized at the pyrrole core are multicomponent reactions. Most of these syntheses are based on the construction of the bicyclic core through the annulation of a five-membered ring to the cyclohexane fragment using the classical Knorr or Paal–Knorr reactions or their modifications at the cyclization stage .Physical And Chemical Properties Analysis

The molecular weight of 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is 135.16 . It has a melting point of 188-190 °C .Aplicaciones Científicas De Investigación

Synthesis of Medicinal Compounds

6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one: serves as a key building block in medicinal chemistry due to its indole mimetic structure containing a significant amount of sp³-hybridized carbon atoms . The nonplanar structure of the cyclohexene moiety promotes optimal binding to enzymes’ active sites and enhances solubility, making it valuable for drug development.

Antitumor Agents

This compound is used as a reactant in the synthesis of psammopemmin A , which has been identified as a potential antitumor agent . Its role in creating compounds with anticancer properties highlights its importance in oncological research.

Neurological Disorder Treatments

Derivatives of this compound have been explored for the treatment of neurological disorders such as schizophrenia . The compound’s ability to mimic the indole structure allows it to interact effectively with neurological receptors.

Sirtuin Inhibition

It has been utilized to create selective inhibitors of SIRT2 sirtuins . Sirtuins are a class of proteins involved in cellular regulation, and their inhibition can be significant for age-related diseases.

GABA Receptor Agonists

The compound is also involved in the synthesis of GABA receptor agonists . These agonists are crucial for modulating neurotransmission and are used in treating various psychiatric and neurological conditions.

Platelet Aggregation Inhibition

Researchers have synthesized derivatives that act as inhibitors of platelet aggregation . This application is particularly relevant in the prevention of thrombotic diseases.

Guanylate Cyclase Inhibition

It serves as a precursor in preparing tricyclic indole and dihydroindole derivatives, which are investigated as inhibitors of guanylate cyclase . This enzyme plays a role in vascular relaxation and neurosignal transduction.

Synthesis of Heterocyclic Frameworks

The reactivity of the pyrrole and cyclohexenone fragments in this compound makes it an essential component for synthesizing physiologically active or spectrally interesting structures, contributing to the diversity of heterocyclic frameworks .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as tetrahydroindole derivatives, have been used in the treatment of schizophrenia, as selective inhibitors of sirt2 sirtuins, gaba receptor agonists, and inhibitors of platelet aggregation .

Mode of Action

The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes , which could suggest a potential interaction with its targets.

Biochemical Pathways

The reactivity of pyrrole and cyclohexenone fragments allows us to consider tetrahydro-4h-indol-4-ones as important building blocks in the synthesis of physiologically active or spectrally interesting structures .

Result of Action

Similar compounds have been used in the treatment of various conditions, suggesting that they may have significant physiological effects .

Direcciones Futuras

The 1,5,6,7-tetrahydro-4H-indazol-4-one core is suitable for the synthesis of potent HNE inhibitors that could be useful in the development of new therapeutics for treating diseases involving excessive HNE activity . This suggests that 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one and its derivatives have potential for future research and development in the field of medicinal chemistry.

Propiedades

IUPAC Name |

6,6-dimethyl-5,7-dihydro-1H-indol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-10(2)5-8-7(3-4-11-8)9(12)6-10/h3-4,11H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCYCCSCAZJCII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CN2)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372887 | |

| Record name | 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

CAS RN |

20955-75-3 | |

| Record name | 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1597009.png)